2-Amino-1-(4-methylphenyl)propan-1-ol

Description

Significance of β-Amino Alcohols in Contemporary Organic Chemistry

β-Amino alcohols, characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, are of paramount importance in organic synthesis. westlake.edu.cn This functional group arrangement is a key feature in numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their utility also extends to their role as crucial chiral ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. researchgate.netsigmaaldrich.com The ability of the amino and hydroxyl groups to coordinate with metal centers is fundamental to their application in asymmetric transformations. nih.gov

The development of synthetic methods for chiral β-amino alcohols has been a significant focus of research. Strategies such as the aldol (B89426) addition of α-amino enolates, the Mannich reaction, hydrogenation of α-amino ketones, and the ring-opening of epoxides or aziridines have been extensively explored. westlake.edu.cn More recent advancements include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, offering novel pathways to these valuable compounds. westlake.edu.cn

Overview of Aryl-Substituted Propan-1-ols in Synthetic Applications

Aryl-substituted propan-1-ols are a class of organic compounds that feature a phenyl or other aromatic group attached to a three-carbon alcohol chain. The presence of the aryl group significantly influences the molecule's electronic properties and reactivity. These compounds serve as important intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and fine chemicals. For instance, they are precursors to aryl-substituted γ-butyrolactones, which are components of biologically active natural products. rsc.org

The synthesis of aryl-substituted propan-1-ols can be achieved through various methods, including the reduction of corresponding ketones or the reaction of Grignard reagents with appropriate aldehydes. The stereoselective synthesis of these compounds is of particular interest, often employing chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Structural Context of 2-Amino-1-(4-methylphenyl)propan-1-ol within Amino Alcohol Research

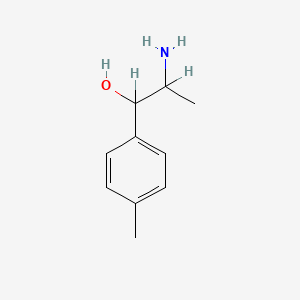

This compound, with the chemical formula C₁₀H₁₅NO, belongs to the family of β-amino alcohols. Its structure features a propan-1-ol backbone substituted with an amino group at the second carbon and a 4-methylphenyl (p-tolyl) group at the first carbon. This specific arrangement of functional groups imparts a combination of properties derived from both the β-amino alcohol scaffold and the aryl substituent.

The presence of two stereogenic centers at the C1 and C2 positions means that the compound can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereochemistry of the molecule is crucial for its potential biological activity and its application as a chiral auxiliary in asymmetric synthesis. The p-tolyl group, with its electron-donating methyl substituent, can influence the reactivity of the aromatic ring and the benzylic hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molar Mass | 165.23 g/mol |

| Appearance | Solid (predicted) |

| Water Solubility | Soluble (predicted) |

Note: Some properties are predicted based on the general characteristics of β-amino alcohols.

Historical Development and Evolution of Synthetic Methodologies for Related Scaffolds

The synthesis of β-amino alcohols has a rich history, with early methods often relying on classical organic reactions. One of the foundational approaches involves the reduction of α-amino ketones or the aminolysis of epoxides. The latter, the ring-opening of epoxides with amines, remains a widely used and straightforward method to access β-amino alcohols. researchgate.net

Over the decades, significant advancements have been made to control the regio- and stereoselectivity of these reactions. The development of metal-based catalysts, such as those employing zinc, iridium, or calcium, has enabled milder reaction conditions and improved selectivity. researchgate.netorganic-chemistry.org Furthermore, the advent of asymmetric catalysis has revolutionized the synthesis of enantiomerically pure β-amino alcohols. The Sharpless asymmetric aminohydroxylation, for example, provides a direct route to chiral β-amino alcohols from alkenes.

More recently, innovative strategies have emerged, including radical-mediated approaches and transition-metal-catalyzed cross-coupling reactions. westlake.edu.cnorganic-chemistry.org For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines has been developed for the efficient synthesis of β-amino alcohols with adjacent chiral centers. westlake.edu.cn These modern methods offer greater efficiency, broader substrate scope, and higher levels of stereocontrol compared to traditional approaches.

The synthesis of aryl-substituted propan-1-ols has also evolved, with a strong focus on stereoselective methods. Early syntheses often resulted in racemic mixtures, but the development of chiral reducing agents and asymmetric catalytic hydrogenation has allowed for the preparation of enantiomerically enriched products. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, has also been a powerful strategy. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSOKGGCDALKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 4 Methylphenyl Propan 1 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.in It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. amazonaws.comicj-e.orgsunderland.ac.uk For 2-amino-1-(4-methylphenyl)propan-1-ol, the analysis begins by identifying the key functional groups: a secondary alcohol and a primary amine in a 1,2-relationship on a propyl chain, attached to a 4-methylphenyl (p-tolyl) group.

The primary disconnection strategies focus on the bonds that are most synthetically accessible:

C-N Bond Disconnection: This approach involves disconnecting the bond between the carbon at position 2 and the nitrogen atom. This strategy suggests an intermediate that possesses a leaving group or an electrophilic center at the C2 position, which can then be subjected to amination.

C1-C2 Bond Disconnection: This is a powerful carbon-carbon bond disconnection strategy. It breaks the molecule into two key fragments. One common disconnection of this type leads to 4-methylbenzaldehyde (B123495) (p-tolualdehyde) as an electrophilic synthon and a 2-aminopropyl nucleophilic synthon. An alternative, and often more practical, application of this disconnection involves an aldol-type reaction, where 4-methylbenzaldehyde reacts with nitroethane.

Functional Group Interconversion (FGI): FGI is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. ias.ac.inlkouniv.ac.in For the target molecule, the amino group can be retrosynthetically converted to a nitro group (-NO2) or an azide (B81097) group (-N3), which are often easier to introduce and can be readily reduced to the desired amine. Similarly, the alcohol can be viewed as the reduced form of a ketone, suggesting 1-(4-methylphenyl)-2-aminopropan-1-one as a key precursor.

These retrosynthetic pathways form the basis for the practical synthetic methodologies discussed in the following sections.

Approaches to the Carbon Skeleton Formation

The construction of the 1-(4-methylphenyl)propan backbone is a critical phase in the synthesis. Different strategies can be employed, each starting from distinct precursors and utilizing different classes of reactions.

Grignard Reagent-Based Preparations and Related Nucleophilic Additions

Grignard reactions are a fundamental tool for C-C bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. adichemistry.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, a Grignard reaction can be used to form a precursor alcohol, which is later functionalized.

A common approach involves the reaction of 4-methylbenzaldehyde with ethylmagnesium bromide. This reaction forms the carbon skeleton and the hydroxyl group at the C1 position in a single step, yielding 1-(4-methylphenyl)propan-1-ol. The subsequent introduction of the amino group at the C2 position would be required to complete the synthesis.

Table 1: Grignard Reaction for Precursor Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| 4-Methylbenzaldehyde | Ethylmagnesium Bromide | Diethyl ether or THF | 1-(4-methylphenyl)propan-1-ol |

This nucleophilic addition changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The resulting alkoxide is protonated during an acidic workup to yield the final alcohol product. youtube.com

Reduction of Ketones and Aldehydes as Precursors

The reduction of a carbonyl group is a common method for producing alcohols. For the synthesis of the target molecule, a key precursor is the α-amino ketone, 1-(4-methylphenyl)-2-aminopropan-1-one. The stereoselective reduction of the ketone in this precursor directly yields this compound.

The choice of reducing agent is critical as it can influence the diastereoselectivity of the reaction, leading to either the syn (erythro) or anti (threo) diastereomer. Common hydride reducing agents are suitable for this transformation.

Table 2: Reduction of α-Amino Ketone Precursor

| Precursor | Reducing Agent | Typical Outcome |

|---|---|---|

| 1-(4-methylphenyl)-2-aminopropan-1-one | Sodium borohydride (B1222165) (NaBH₄) | Reduction to the corresponding amino alcohol |

| 1-(4-methylphenyl)-2-aminopropan-1-one | Lithium aluminum hydride (LiAlH₄) | Reduction to the corresponding amino alcohol |

| 1-(4-methylphenyl)-2-(benzylamino)propan-1-one | Catalytic Hydrogenation (H₂/Pd, Pt) | Reduction of ketone and potential debenzylation |

The precursor, 4'-methylpropiophenone, is an aromatic ketone that can be synthesized via Friedel-Crafts acylation of toluene (B28343) with propionyl chloride. chemicalbook.comchemicalbook.com This ketone serves as a versatile starting point for various synthetic routes. nist.govnih.govfishersci.ca

Aldol (B89426) Condensation Routes

The aldol condensation is a powerful C-C bond-forming reaction between two carbonyl compounds or, in a related reaction, a carbonyl compound and a nitroalkane (a Henry reaction). magritek.commasterorganicchemistry.com This strategy is highly effective for synthesizing 1,2-amino alcohols.

A highly convergent route to this compound involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane. This reaction directly assembles the entire carbon skeleton and places a nitro group at the C2 position, which serves as a precursor to the amine. The resulting intermediate is 1-(4-methylphenyl)-2-nitropropan-1-ol. Subsequent reduction of the nitro group yields the final product.

Table 3: Aldol-type (Henry) Reaction for Skeleton Formation

| Aldehyde | Nitroalkane | Catalyst | Intermediate Product |

|---|---|---|---|

| 4-Methylbenzaldehyde | Nitroethane | Base (e.g., NaOH, Et₃N) | 1-(4-methylphenyl)-2-nitropropan-1-ol |

This method is advantageous as it constructs the C1-C2 bond and introduces the nitrogen functionality in a single, efficient step.

Introduction and Functionalization of the Amino Moiety

The introduction of the amino group is the final key transformation in many synthetic strategies for this compound.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This process can be applied to synthesize the target molecule, typically starting from a precursor containing a ketone group at C1 and a hydroxyl group at C2, or vice versa.

One effective strategy begins with 1-(4-methylphenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone can react with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine at the C2 position, which is then reduced in situ to the primary amine.

Table 4: Reductive Amination of an α-Hydroxy Ketone

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| 1-(4-methylphenyl)-1-hydroxypropan-2-one | Ammonia (NH₃) | H₂/Raney Nickel | This compound |

| 1-(4-methylphenyl)-1-hydroxypropan-2-one | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | This compound |

This one-pot reaction is an efficient way to introduce the amino group and establish the final amino alcohol functionality. ias.ac.in The use of biocatalysts, such as amine dehydrogenases, is also an emerging alternative for reductive amination, offering high enantioselectivity. frontiersin.org

Nitrile Hydrolysis and Reduction Approaches

Approaches involving nitrile intermediates are a common strategy for the synthesis of primary amines. However, a closely related and historically significant method for phenylpropanolamines involves the condensation of an aromatic aldehyde with a nitroalkane, followed by reduction of the nitro group. This pathway, starting from 4-methylbenzaldehyde and nitroethane, would produce a 2-nitro-1-(4-methylphenyl)propan-1-ol intermediate. The subsequent reduction of the nitro group is the key step to affording the final amino alcohol.

A classic method for the analogous synthesis of 2-amino-1-phenyl-1-propanol begins with the condensation of benzaldehyde (B42025) and nitroethane. scribd.com The resulting 2-nitro-1-phenyl-1-propanol is then reduced to form the amino alcohol. scribd.com Various reducing agents can be employed for this transformation, with notable methods including the use of zinc and sulfuric acid or sodium amalgam with acetic acid, which have been reported to provide good yields of the corresponding amino alcohol. scribd.com This reduction step is crucial as it creates the amine functionality of the target molecule.

Formation and Reduction of Oximes

The formation and subsequent reduction of an oxime intermediate provides another viable route to this compound. This strategy typically begins with the corresponding α-aminoketone, 2-amino-1-(4-methylphenyl)propan-1-one, or a related precursor. The ketone's carbonyl group can be converted to an oxime or an O-substituted oxime, which is then stereoselectively reduced to the desired amino alcohol.

In the synthesis of norephedrine (B3415761) analogs, diastereoselective reduction of chiral 1-hydroxy-1-phenyl-2-propanone-2-O-methyloxime has been explored. koreascience.kr Another approach involves the asymmetric reduction of prochiral α-oximino ketones. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction, yielding either the erythro (norephedrine) or threo (norpseudoephedrine) diastereomer. For instance, the enantioselective reduction of phenone oximes using chiral oxazaborolidine catalysts has been demonstrated as an effective method for preparing optically active benzylic amines. researchgate.net

Stereoselective and Asymmetric Synthesis Strategies

Controlling the absolute and relative stereochemistry of the two adjacent chiral centers is a primary challenge in the synthesis of this compound. Modern synthetic methods employ various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reductions to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. For the synthesis of norephedrine derivatives, N-protected amino ketones serve as key intermediates where the protecting group can act as a chiral auxiliary, influencing the stereoselectivity of subsequent reduction steps.

One such approach involves the asymmetric reduction of 2-N-protected amino-1-phenylpropanones. researchgate.net The stereochemical outcome of the reduction of the ketone is influenced by the nature of both the protecting group on the amine and the chiral reducing agent employed. This "double asymmetric induction" allows for precise control over the formation of the desired diastereomer and enantiomer. researchgate.net After the stereocenter at the alcohol is set, the auxiliary group can be removed to yield the final product.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a highly efficient method for establishing stereocenters, often with high enantioselectivity, using only a small amount of a chiral catalyst. A prominent example in the synthesis of norephedrine is the use of asymmetric transfer hydrogenation (ATH).

In this strategy, a prochiral precursor is hydrogenated using a chiral catalyst to produce the desired enantiomer. For the synthesis of all four stereoisomers of norephedrine and norpseudoephedrine (B1213554), a method utilizing the ATH of a common prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one has been developed. nih.govsigmaaldrich.comresearchgate.net This reaction employs well-defined chiral Rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), with a formic acid/triethylamine mixture as the hydrogen source. nih.govsigmaaldrich.comresearchgate.net This process is highly effective, proceeding under mild conditions and affording the products with high stereoselectivity through a dynamic kinetic resolution process. nih.govresearchgate.net

| Catalyst | Product | Diastereomeric Ratio (erythro:threo) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (R,R)-CpRhCl(TsDPEN) | (1R,2S)-Norephedrine | 98:2 | 99% | 94% |

| (S,S)-CpRhCl(TsDPEN) | (1S,2R)-Norephedrine | 98:2 | 99% | 93% |

| (R,R)-CpRhCl(TsDPEN) | (1R,2R)-Norpseudoephedrine | 2:98 | 98% | 92% |

| (S,S)-CpRhCl(TsDPEN) | (1S,2S)-Norpseudoephedrine | 2:98 | 98% | 91% |

Biocatalytic methods have also been developed, using enzymes like (R)-selective thiamine (B1217682) diphosphate-dependent carboligases combined with ω-transaminases to produce norephedrine isomers with excellent optical purity from simple achiral starting materials. researchgate.net

Diastereoselective Synthesis through Intermediate Control

Diastereoselective synthesis relies on controlling the formation of one diastereomer over another. In the context of vicinal amino alcohols like this compound, this is typically achieved by the stereoselective reduction of an α-amino ketone precursor. The inherent chirality of the α-amino group influences the facial selectivity of the hydride attack on the adjacent carbonyl group.

The reduction of α-azido ketones, which are precursors to α-amino ketones, provides a clear example. The diastereoselectivity of the reduction of 2-azido-1-phenylpropan-1-one is highly dependent on the reducing agent used.

| Reducing Agent | Diastereomeric Ratio (anti:syn) | Yield |

|---|---|---|

| NaBH₄ | 32:68 | 96% |

| LiAlH₄ | 80:20 | 95% |

| Red-Al® | 85:15 | 98% |

| DIBAL-H | 90:10 | 98% |

As shown in the table, reagents like DIBAL-H and Red-Al® favor the formation of the anti (or erythro) diastereomer, whereas sodium borohydride favors the syn (or threo) product. koreascience.kr This control is often rationalized by the Felkin-Anh or Cram-chelation models, where the reducing agent coordinates with the molecule in a specific conformation to direct the hydride delivery.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and stereoselectivity of any synthetic process. This involves systematically varying factors such as catalyst, solvent, temperature, and reaction time.

In the asymmetric transfer hydrogenation approach for synthesizing norephedrine, the choice of the chiral ligand on the rhodium catalyst is paramount for achieving high diastereo- and enantioselectivity. researchgate.net Similarly, in biocatalytic routes, optimizing parameters such as pH, temperature, substrate concentration, and the ratio of amine donors is essential for achieving high space-time yields and product purities. researchgate.net For instance, in the two-step enzymatic synthesis of (1R,2R)-Norpseudoephedrine, space-time yields of up to ~26 g L⁻¹ d⁻¹ were achieved after optimization. researchgate.net The development of one-pot cascade reactions, which combine multiple steps without isolating intermediates, represents a significant optimization by improving efficiency and reducing waste. researchgate.net

Process Intensification Strategies for Research-Scale Production

Process intensification (PI) involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. numberanalytics.comresearchgate.net For the research-scale production of this compound, transitioning from traditional batch reactors to intensified, continuous flow systems offers significant advantages in terms of process control, safety, and scalability. frontiersin.orgunito.it Key strategies in this context revolve around the implementation of microreactor technology (MRT) and continuous flow chemistry. pharmtech.comscientistlive.com

Continuous flow systems provide superior heat and mass transfer compared to batch processes, which is crucial for controlling reaction temperature and mixing, thereby improving reaction selectivity and yield. frontiersin.orgirost.ir This enhanced control is a result of the high surface-area-to-volume ratio inherent in the small channels of microreactors. scientistlive.comirost.ir Such systems are inherently safer due to the small reaction volumes (hold-up), which minimizes the risk associated with highly exothermic reactions or the handling of hazardous intermediates. pharmtech.com

Microreactor-Based Synthesis:

A potential continuous flow setup for the synthesis of this compound could involve the asymmetric reduction of a corresponding α-amino ketone precursor. In such a system, separate streams of the ketone substrate and a reducing agent, along with a chiral catalyst, would be pumped and combined at a T-mixer before entering a temperature-controlled microreactor. The small channel dimensions of the microreactor ensure rapid mixing and efficient heat exchange, allowing for precise temperature management that is often difficult in larger batch reactors. irost.iranton-paar.com

Research on the synthesis of other vicinyl amino alcohols has demonstrated the effectiveness of this approach. rsc.org For instance, a packed-bed reactor containing an immobilized catalyst could be employed to facilitate catalyst recycling and simplify downstream purification. nih.gov The effluent from the reactor can be monitored in real-time using inline analytical techniques, such as IR or UV/Vis spectroscopy, allowing for rapid process optimization. anton-paar.com

The following interactive table illustrates a hypothetical comparison of reaction parameters for the synthesis of a chiral amino alcohol using both traditional batch and a continuous flow microreactor system, based on data from analogous reactions. rsc.orgacs.org

| Parameter | Batch Process | Flow Microreactor |

|---|---|---|

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Temperature (°C) | -20 to 25 | -20 to 25 |

| Pressure | Atmospheric | 1 - 5 bar |

| Yield (%) | 75 - 85 | 85 - 95 |

| Enantiomeric Excess (ee %) | ~90 | >99 |

| Space-Time Yield (g L⁻¹ h⁻¹) | Low | High |

Research Findings:

Studies on continuous flow processes for structurally similar compounds provide valuable insights. For example, the synthesis of various chiral β-amino alcohols has been successfully demonstrated in continuous flow, achieving high yields and excellent stereoselectivity with significantly reduced reaction times compared to batch methods. researchgate.net In one such process, a multi-step synthesis of five active pharmaceutical ingredients (APIs) containing the vicinyl amino alcohol moiety was achieved using a convergent chemical assembly system composed of four distinct flow reaction modules. rsc.org This highlights the potential for developing a fully automated, multi-step continuous synthesis for this compound at the research scale.

The development of a continuous flow system for the asymmetric propargylation to produce a chiral β-amino alcohol demonstrated the feasibility of handling unstable intermediates safely and efficiently. researchgate.net Furthermore, chemoenzymatic cascades in continuous-flow have been developed for the synthesis of chiral amines, showcasing high space-time yields and operational stability, which are key metrics for efficient production. acs.org These examples underscore the transformative potential of process intensification, enabling faster, safer, and more efficient research-scale production of complex molecules like this compound.

Stereochemical Aspects and Chiral Resolution of 2 Amino 1 4 Methylphenyl Propan 1 Ol

Chiral Centers and Potential Stereoisomers

2-Amino-1-(4-methylphenyl)propan-1-ol possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different substituents. libretexts.org The presence of more than one stereogenic center increases the stereochemical complexity of the molecule. utexas.edu

The two chiral centers in the this compound molecule are:

C1 : The carbon atom bonded to the hydroxyl group (-OH), the 4-methylphenyl group, a hydrogen atom, and the rest of the propyl chain.

C2 : The carbon atom bonded to the amino group (-NH2), a methyl group (-CH3), a hydrogen atom, and the rest of the propyl chain.

The number of possible stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. msu.edu Since this compound has two chiral centers (n=2), it can exist as a maximum of 2^2 = 4 distinct stereoisomers. These stereoisomers differ in the spatial arrangement of the substituents around the chiral carbons.

Enantiomeric and Diastereomeric Relationships

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.com The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers : These are pairs of stereoisomers that are non-superimposable mirror images of each other. utexas.edumasterorganicchemistry.com They have identical physical properties in an achiral environment but rotate plane-polarized light in equal but opposite directions. wikipedia.org For this compound, the four stereoisomers exist as two pairs of enantiomers.

Diastereomers : These are stereoisomers that are not mirror images of each other. utexas.edumasterorganicchemistry.com This relationship occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations. masterorganicchemistry.com Diastereomers have distinct physical properties, such as different melting points, boiling points, and solubilities, which allows for their separation using conventional laboratory techniques. libretexts.org

The stereoisomers of this compound are often classified using the prefixes erythro and threo to describe the relative configuration of the substituents at the two chiral centers.

The erythro isomers have similar substituents on the same side when drawn in a Fischer projection.

The threo isomers have similar substituents on opposite sides.

Each of these relative configurations (erythro and threo) exists as a pair of enantiomers. For example, the erythro form consists of the (1R, 2S) and (1S, 2R) enantiomers, while the threo form consists of the (1R, 2R) and (1S, 2S) enantiomers.

| Stereoisomer Pair | Relationship | Key Characteristics |

|---|---|---|

| (1R, 2S) and (1S, 2R) | Enantiomers (Erythro) | Non-superimposable mirror images; Identical physical properties (except optical rotation). |

| (1R, 2R) and (1S, 2S) | Enantiomers (Threo) | Non-superimposable mirror images; Identical physical properties (except optical rotation). |

| (1R, 2S) and (1R, 2R) | Diastereomers | Not mirror images; Different physical properties. |

| (1S, 2R) and (1S, 2S) | Diastereomers | Not mirror images; Different physical properties. |

Methodologies for Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of enantiomers, into its individual, optically pure components. wikipedia.org Given that enantiomers have identical physical properties, their separation requires the use of a chiral environment. libretexts.org

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic mixture of this compound, which is basic due to its amino group, with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomeric salts. libretexts.org

Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org The success of this method depends on the difference in solubility between the two diastereomeric salts in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to regenerate the enantiomerically pure amine. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid

Dibenzoyl tartaric acid

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. yakhak.org A CSP creates a chiral environment where the two enantiomers of the analyte interact differently. scas.co.jp This differential interaction leads to different retention times, allowing for their separation.

For amino alcohols like this compound, various types of CSPs can be effective. These include columns based on:

Polysaccharides : Derivatives of cellulose (B213188) or amylose (B160209) are widely used and can separate a broad range of chiral compounds. yakhak.org

Macrocyclic Glycopeptides : Antibiotics like vancomycin (B549263) or teicoplanin are bonded to a silica (B1680970) support and are particularly effective for separating polar and ionic compounds, including amino acids and amino alcohols. sigmaaldrich.com

Pirkle-type phases : These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. scas.co.jp

The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., 2-propanol), is crucial for achieving optimal separation. yakhak.org

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes as chiral catalysts. nih.gov In this approach, an enzyme selectively reacts with one enantiomer of the racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. googleapis.com

For the resolution of amino alcohols, lipases are commonly used enzymes. nih.gov A typical strategy involves the acylation of the racemic this compound. A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), can selectively catalyze the acylation of one enantiomer's hydroxyl group, leaving the other enantiomer unreacted. nih.gov The resulting mixture, containing an acylated enantiomer and the unreacted enantiomer, can then be separated using conventional methods like column chromatography.

| Resolution Method | Principle | Typical Reagents/Materials | Separation Basis |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Chiral acids (e.g., Tartaric acid, Mandelic acid). libretexts.org | Differential solubility and fractional crystallization. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. yakhak.org | Chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based). yakhak.orgsigmaaldrich.com | Different retention times on the column. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov | Enzymes (e.g., Lipases), acyl donors. nih.gov | Separation of the unreacted enantiomer from the product. |

Chemical Transformations and Derivatization Studies of 2 Amino 1 4 Methylphenyl Propan 1 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in 2-Amino-1-(4-methylphenyl)propan-1-ol is a key site for several important chemical transformations, including oxidation, etherification, esterification, and substitution reactions.

The oxidation of the secondary alcohol group in this compound yields the corresponding α-amino ketone, 2-amino-1-(4-methylphenyl)propan-1-one. This transformation is a fundamental reaction in organic synthesis for the preparation of α-amino carbonyl compounds. colab.ws Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of secondary alcohols to ketones, which are applicable in this context, include the use of chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), or Dess-Martin periodinane. More contemporary methods may involve catalytic systems, such as those using transition metals like osmium. colab.ws

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-Amino-1-(4-methylphenyl)propan-1-one |

| This compound | Dess-Martin Periodinane | 2-Amino-1-(4-methylphenyl)propan-1-one |

The hydroxyl group can readily undergo etherification and esterification. Esterification is commonly achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification, or by using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org Etherification can be accomplished, for example, via the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Example Etherification and Esterification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride | 1-(4-methylphenyl)-2-aminopropyl acetate |

| Esterification | Benzoyl Chloride | 1-(4-methylphenyl)-2-aminopropyl benzoate |

The direct substitution of the hydroxyl group is challenging due to its nature as a poor leaving group (hydroxide ion, OH⁻). libretexts.org To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orglibretexts.org A common strategy is to protonate the alcohol in the presence of a strong acid, forming an alkyloxonium ion (-OH₂⁺), which can then be displaced by a weak nucleophile like a halide ion in an Sₙ1 or Sₙ2 reaction. libretexts.org For instance, reaction with hydrobromic acid (HBr) can convert the alcohol into the corresponding alkyl bromide.

Another method involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. This two-step process allows for substitution by a wider range of nucleophiles under milder conditions.

Table 3: Substitution of the Hydroxyl Group

| Activating Reagent | Nucleophile | Product |

|---|---|---|

| Hydrochloric Acid (HCl) | Cl⁻ | 1-Chloro-1-(4-methylphenyl)-2-aminopropane |

| Thionyl Chloride (SOCl₂) | Cl⁻ | 1-Chloro-1-(4-methylphenyl)-2-aminopropane |

Reactivity of the Amino Group

The primary amino group (-NH₂) is a nucleophilic center that is central to many derivatization strategies, including acylation, alkylation, and the formation of imines.

The primary amine functionality readily undergoes acylation with acyl halides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. Alkylation of the amino group with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 4: Acylation and Alkylation of the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(1-hydroxy-1-(4-methylphenyl)propan-2-yl)acetamide |

| N-Alkylation | Methyl Iodide (1 eq.) | 2-(Methylamino)-1-(4-methylphenyl)propan-1-ol |

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. nih.govwjpsonline.com This condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. researchgate.netlibretexts.org Subsequent acid-catalyzed dehydration of this intermediate yields the final imine product and a molecule of water. nih.govresearchgate.net The reaction is reversible and is often driven to completion by removing the water as it is formed. nih.gov

Table 5: Formation of Schiff Bases from this compound

| Carbonyl Compound | Product (Schiff Base) |

|---|---|

| Benzaldehyde (B42025) | 2-((E)-benzylideneamino)-1-(p-tolyl)propan-1-ol |

| Acetone | 2-((propan-2-ylidene)amino)-1-(p-tolyl)propan-1-ol |

Cyclization Reactions to Form Heterocycles (e.g., Oxazolines, Morpholines)

The 1,2-amino alcohol functionality in this compound is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Cyclization reactions provide a pathway to form stable five- and six-membered rings, such as oxazolines and morpholines.

Oxazoline (B21484) Formation: 2-Oxazolines are commonly synthesized from 1,2-amino alcohols through reactions with carboxylic acids or their derivatives. mdpi.com One of the most prevalent methods involves the initial formation of an N-(2-hydroxyalkyl)amide, followed by a dehydrative cyclization. researchgate.net For this compound, this would involve acylation of the amino group, followed by an acid-catalyzed ring closure. The reaction with an acyl chloride, for instance, would yield an intermediate amide which can then be cyclized. wikipedia.org Various reagents can promote this cyclization, including thionyl chloride, oxalyl chloride, or Appel reaction conditions. wikipedia.org

Another established route is the reaction of the amino alcohol with a nitrile in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), which can directly yield the corresponding 2-substituted oxazoline. wikipedia.orgorganic-chemistry.org Aldehydes can also be used as starting materials; they react with the amino alcohol to form an intermediate oxazolidine (B1195125), which is then oxidized to the oxazoline using agents like N-bromosuccinimide (NBS). orgsyn.org

Morpholine (B109124) Formation: The synthesis of morpholines from 1,2-amino alcohols typically involves annulation with a two-carbon electrophile. A common approach involves the reaction with chloroacetyl chloride to form an amide, which is then cyclized and subsequently reduced to the morpholine ring. A more direct and redox-neutral protocol utilizes ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgnih.gov This method proceeds via a selective N-alkylation of the amino alcohol, followed by an intramolecular SN2 reaction where the hydroxyl group displaces the sulfate to close the six-membered morpholine ring. nih.govchemrxiv.org This approach is noted for its high yield and favorable environmental profile. nih.govchemrxiv.org

| Heterocycle | General Method | Reagents | Expected Product from this compound |

| Oxazoline | Amide Cyclization | 1. RCOCl, Base2. Dehydrating agent (e.g., SOCl₂) | 2-Substituted-4-(1-(4-methylphenyl)ethyl)oxazoline |

| Oxazoline | From Nitrile | RCN, ZnCl₂ | 2-Substituted-4-(1-(4-methylphenyl)ethyl)oxazoline |

| Oxazoline | From Aldehyde | RCHO, then NBS | 2-Substituted-4-(1-(4-methylphenyl)ethyl)oxazoline |

| Morpholine | From Ethylene Sulfate | Ethylene sulfate, tBuOK | 5-Methyl-6-(4-methylphenyl)morpholin-2-ol |

| Morpholine | From Chloroacetyl Chloride | 1. ClCOCH₂Cl2. Base3. Reducing agent (e.g., B₂H₆) | 5-Methyl-6-(4-methylphenyl)morpholine |

Transformations of the Aromatic Ring

The 4-methylphenyl (p-tolyl) group of the molecule is susceptible to various transformations, including electrophilic substitution and hydrogenation, which allow for further functionalization.

The aromatic ring in this compound contains two substituents: a methyl group and a 1-hydroxy-2-aminopropyl group. Both are alkyl-based groups and are considered activating, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group relative to the side chain, electrophilic attack is predicted to occur at the positions ortho to the alkyl side chain (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The combined directing effects favor substitution at positions 3 and 5. However, the amino and hydroxyl groups in the side chain may require protection prior to reaction to prevent side reactions with the electrophilic reagents and Lewis acids.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro (-NO₂) group onto the aromatic ring, likely at the 3-position. Studies on similar benzyl (B1604629) alcohol derivatives have shown that reaction conditions are critical and can sometimes lead to displacement of the side chain. epa.gov

Halogenation: Using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃ would result in the addition of a halogen atom to the aromatic ring, again predicted at the 3-position.

Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride (RCOCl) and a Lewis acid like AlCl₃, would introduce an acyl group (R-C=O) onto the ring. wikipedia.org Friedel-Crafts alkylation with an alkyl halide is also possible but is often prone to issues like polyalkylation and carbocation rearrangements. youtube.com For acylation, a stoichiometric amount of the Lewis acid is typically required because the resulting ketone product can form a complex with it. wikipedia.org

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-1-(3-nitro-4-methylphenyl)propan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-Amino-1-(3-bromo-4-methylphenyl)propan-1-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-1-(3-acyl-4-methylphenyl)propan-1-ol |

The saturation of the aromatic ring to form a cyclohexyl ring can be achieved through catalytic hydrogenation. This transformation requires a catalyst and a source of hydrogen, such as H₂ gas or a hydrogen donor in transfer hydrogenation. The choice of catalyst is crucial to avoid a competing reaction known as hydrogenolysis, where the benzylic carbon-oxygen bond is cleaved.

Palladium-based catalysts often favor hydrogenolysis of benzylic alcohols. illinois.edu To selectively reduce the aromatic ring while preserving the hydroxyl group, catalysts such as platinum (e.g., PtO₂) or rhodium (e.g., Rh/C) are generally more effective, often requiring elevated pressures and temperatures.

Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor like 2-propanol or formic acid is used in the presence of a transition metal catalyst. mdpi.com For example, Raney nickel in refluxing 2-propanol has been shown to be an effective system for transfer hydrogenolysis, which can lead to deoxygenation and, with extended reaction times, ring reduction. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the desired ring-hydrogenated product, 2-Amino-1-(4-methylcyclohexyl)propan-1-ol.

Derivatization for Analytical and Synthetic Applications

The primary amino group and the secondary hydroxyl group in this compound are reactive sites for derivatization. These modifications are useful for both analytical detection and as intermediates in multi-step syntheses.

Analytical Derivatization: For the analysis of chiral compounds like this amino alcohol, derivatization with a chiral derivatizing agent (CDA) is a common strategy. nih.gov This process converts the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. nih.gov

For HPLC Analysis: Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) react with the primary amine to form diastereomeric derivatives that can be resolved on a reversed-phase column and detected by UV absorbance. nih.govmdpi.com

For GC-MS Analysis: The amino and hydroxyl groups must be derivatized to increase volatility. A two-step process involving esterification followed by acylation (e.g., with methyl chloroformate) is a common method for the analysis of amino acids and similar compounds. nih.gov

For NMR Spectroscopy: Chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric esters or amides, allowing for the determination of enantiomeric purity and absolute configuration by analyzing the chemical shifts in the ¹H or ¹⁹F NMR spectra. researchgate.net

Synthetic Derivatization: The amino group is a key site for synthetic modifications, most commonly through the formation of amides.

Amide Synthesis: The reaction of the primary amine with carboxylic acids (using coupling agents like DCC or HBTU), acyl chlorides, or esters can produce a wide range of N-acylated derivatives. organic-chemistry.orgorganic-chemistry.org These amide derivatives are often stable, crystalline solids and represent a vast class of compounds with diverse applications. Metal-free methods for amide synthesis, for instance using formamides as an amino source substitute, have also been developed. nih.gov

| Application | Derivatizing Agent/Method | Functional Group Targeted | Resulting Derivative | Analytical Technique |

| Chiral Separation | Marfey's Reagent (FDAA) | Amino | Diastereomeric N-DNP-L-alaninamide | HPLC-UV |

| Chiral Separation | Mosher's Acid Chloride | Amino and/or Hydroxyl | Diastereomeric Amide/Ester | NMR Spectroscopy |

| Chromatography | Methyl Chloroformate (MCF) | Amino and Hydroxyl | N,O-Alkylated derivative | GC-MS |

| Synthesis | Acyl Chloride (RCOCl) | Amino | N-Acyl Amide | N/A |

| Synthesis | Carboxylic Acid + Coupling Agent | Amino | N-Acyl Amide | N/A |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific features of its architecture can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances include:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the aromatic region (approximately 7.0-7.4 ppm).

Methyl Protons (Aromatic): A singlet for the methyl group attached to the phenyl ring would be expected around 2.3 ppm.

Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group would likely appear as a doublet.

Methine Proton (CH-NH₂): The proton on the carbon adjacent to the amino group would be a multiplet due to coupling with neighboring protons.

Methyl Protons (Aliphatic): A doublet for the terminal methyl group on the propane (B168953) chain.

Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, the chemical shifts of which can be variable and are affected by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2-Amino-1-(4-methylphenyl)propan-1-ol, distinct signals would be anticipated for each of the ten carbon atoms. The expected chemical shifts are influenced by the electronic environment of each carbon. For instance, the aromatic carbons would resonate in the downfield region (typically 120-140 ppm), with the carbon attached to the methyl group and the carbon bearing the propanol (B110389) substituent showing distinct shifts. The carbons of the propanol chain would appear at higher field strengths.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures and may not represent exact experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.4 | 125 - 130 |

| Aromatic C-CH₃ | - | 135 - 140 |

| Aromatic C-CH(OH) | - | 138 - 142 |

| Ar-CH₃ | ~2.3 | ~21 |

| CH-OH | Variable | 70 - 75 |

| CH-NH₂ | Variable | 50 - 55 |

| CH₃ (aliphatic) | Variable | 15 - 20 |

| NH₂ | Variable (broad) | - |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below this value. The C-O stretching vibration would likely be present in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-C bonds in the phenyl ring would be a prominent feature.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | 3200-3600 (weak, broad) | Stretching |

| N-H (amine) | 3300-3500 (medium) | 3300-3500 (medium) | Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretching |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to the electronic transitions within the substituted benzene ring. The presence of the methyl and amino-propanol substituents on the phenyl ring would be expected to cause a slight red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes exhibit a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 165.23 g/mol . In its hydrochloride salt form, the molecular weight is approximately 201.69 g/mol . hmdb.ca

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. For this compound, cleavage adjacent to the nitrogen atom or the oxygen atom would be anticipated. A significant fragment could arise from the loss of a methyl radical from the isopropylamine (B41738) moiety. Another likely fragmentation would be the cleavage of the bond between the two chiral carbons, leading to the formation of a stable benzylic cation.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. Due to the presence of polar -OH and -NH₂ groups, derivatization is often employed to increase the volatility and improve the chromatographic peak shape of amino alcohols. Common derivatizing agents include silylating reagents.

The choice of the GC column is critical for achieving good separation. For the analysis of amine-containing compounds like this compound, columns with a stationary phase that is base-deactivated are often preferred to prevent peak tailing. Common stationary phases such as those with 5% phenyl-95% methylpolysiloxane (e.g., HP-5 or DB-5) can be used, though specialized columns for amine analysis may provide better performance.

A typical temperature program would involve an initial low temperature, followed by a ramp to a higher final temperature to ensure the elution of the compound and any less volatile impurities. The mass spectrometer detector would then provide mass spectra of the eluting components, allowing for their identification based on their fragmentation patterns and comparison to spectral libraries.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity determination and the separation of its stereoisomers. Given the chiral nature of the molecule, enantioselective HPLC is particularly crucial.

The separation of enantiomers is most effectively achieved using Chiral Stationary Phases (CSPs). yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated excellent performance in resolving chiral amines and amino alcohols. yakhak.orgnih.gov For instance, Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are known to provide baseline separation for similar chiral amines. yakhak.org Another class of CSPs effective for primary amines are those based on macrocyclic glycopeptides, like teicoplanin (Astec CHIROBIOTIC T), which are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com

Method development often involves screening various CSPs and mobile phase compositions to achieve optimal separation. Normal-phase HPLC is commonly employed, utilizing solvent systems such as hexane (B92381) and 2-propanol. yakhak.org The composition of the mobile phase significantly impacts retention and enantioselectivity. sigmaaldrich.com In some cases, derivatization of the amino group with a reagent like NBD-Cl (4-chloro-7-nitrobenzofurazan) can be used to introduce a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. yakhak.org

The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Description |

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) or Macrocyclic Glycopeptide-based (e.g., Teicoplanin) |

| Mobile Phase | Isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 to 70:30 v/v) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV (e.g., 254 nm, 310 nm) or Fluorescence (FL) if derivatized |

| Temperature | Ambient Room Temperature |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary assessment of this compound purity and for monitoring the progress of chemical reactions. researchgate.netcrsubscription.com It provides qualitative information about the number of components in a sample.

For the separation of amino compounds, silica (B1680970) gel or cellulose plates are commonly used as the stationary phase. reachdevices.com The choice of the mobile phase is critical for achieving good separation. researchgate.net A frequently used solvent system for amino acids and related compounds is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 or 3:1:1 volume ratio. reachdevices.comresearchgate.net This system is effective for separating components based on their polarity.

After the development of the chromatogram, the separated spots must be visualized. Since this compound lacks a strong chromophore for direct visualization under visible light, a staining reagent is required. Ninhydrin is a highly effective visualization agent for primary amines, reacting with the amino group to produce a characteristic purple or violet spot (Ruhemann's purple). researchgate.netcrsubscription.com

The table below outlines common TLC systems applicable to the analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 or Cellulose plates |

| Mobile Phase (Eluent) | n-Butanol : Acetic Acid : Water (e.g., 4:1:1, v/v/v) |

| Application | 5-10 µg of the compound dissolved in a suitable solvent (e.g., methanol) |

| Development | Ascending development in a closed chamber |

| Visualization | Spraying with a 0.2% solution of Ninhydrin in ethanol, followed by gentle heating |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. This analysis provides an empirical validation of the compound's atomic composition and is a critical checkpoint for confirming its identity and purity against the theoretical values derived from its molecular formula, C₁₀H₁₅NO. uni.lu

The results from elemental analysis are compared with the calculated theoretical percentages. A close correlation between the experimentally determined values and the theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental integrity and the absence of significant impurities.

The theoretical elemental composition of this compound is detailed in the following table.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 120.11 | 72.69% |

| Hydrogen | H | 1.008 | 15.12 | 9.15% |

| Nitrogen | N | 14.007 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 15.999 | 9.68% |

| Total | C₁₀H₁₅NO | 165.236 | 100.00% |

Quality Control and Reference Standard Characterization in Chemical Research

In chemical research, a reference standard is a highly purified and well-characterized material used as a benchmark for quality control purposes. sigmaaldrich.com The characterization of a reference standard for this compound is essential to ensure the identity, purity, and consistency of the material used in subsequent experiments, guaranteeing the reliability and reproducibility of scientific results.

The characterization process involves a suite of analytical techniques to confirm the structure and establish the purity of the reference standard. This typically includes:

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to unequivocally confirm the molecular structure of this compound.

Purity Assessment: Chromatographic methods, particularly HPLC, are employed to determine the purity of the standard and to identify and quantify any impurities. nih.gov A purity value, often expressed as a percentage (e.g., >99.5%), is assigned based on these measurements.

Physicochemical Characterization: Properties like melting point and specific rotation (for chiral compounds) are measured. For a reference standard of this compound, chiral HPLC would be used to determine its enantiomeric purity. yakhak.org

Elemental Analysis: As detailed in the previous section, elemental analysis confirms the atomic composition.

Once characterized, this reference standard is used in routine quality control to verify the identity and assess the purity of newly synthesized batches or commercially procured materials. For example, in an HPLC assay, the peak retention time and response of a test sample are compared directly against those of the certified reference standard run under identical conditions. This ensures that the material meets the required specifications for its intended research application. sigmaaldrich.com

Theoretical and Computational Investigations of 2 Amino 1 4 Methylphenyl Propan 1 Ol

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a framework for modeling molecular behavior at the electronic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgsemanticscholar.org It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and thermochemical properties. arxiv.orgmaterialsciencejournal.org For a molecule like 2-Amino-1-(4-methylphenyl)propan-1-ol, DFT calculations, often using functionals like B3LYP, can predict its most stable three-dimensional structure. nih.govresearchgate.netresearchgate.net These calculations involve determining the electron density that minimizes the total electronic energy of the molecule. The accuracy of these predictions is dependent on the chosen basis set, with larger basis sets like cc-pVTZ or 6-311++G(d,p) generally providing more accurate results. arxiv.orgekb.eg

Table 1: Illustrative Geometrical Parameters Calculated via DFT for a Phenylpropanolamine-type Structure

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O | 1.42 - 1.44 Å |

| Bond Length | C-N | 1.36 - 1.48 Å |

| Bond Length | C-C (aromatic) | 1.35 - 1.53 Å |

| Bond Angle | C-O-H | ~109° |

| Bond Angle | C-C-N | ~110° |

Note: Data are representative values for similar molecular structures found in computational studies. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govijarset.com A smaller energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. ijarset.com This analysis reveals that charge transfer can occur within the molecule. nih.govresearchgate.net

Table 2: Example Frontier Orbital Energies and Energy Gaps

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Note: The values are illustrative, based on DFT calculations for a comparable organic molecule containing amino and phenyl groups. materialsciencejournal.org

Computational methods, particularly DFT, are used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These simulated spectra are invaluable for interpreting experimental data. The assignment of specific vibrational modes (e.g., N-H stretching, C-O bending) is often performed using Potential Energy Distribution (PED) analysis. nih.govresearchgate.net This allows researchers to understand which structural movements correspond to each peak in the spectrum.

Molecular Orbital Analysis (Hardness, Chemical Potential, Electrophilicity)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative basis for predicting chemical behavior.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. ijarset.comnih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts the maximum possible electronic charge from its environment. semanticscholar.org It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comnih.gov

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.26 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.80 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 5.09 eV |

Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Conformation Analysis and Stereochemical Modeling

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformation analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net Computational methods are used to rotate the molecule around its single bonds systematically and calculate the energy of each resulting conformer. By comparing the relative energies, the most energetically favorable three-dimensional structure can be determined. This is critical for understanding its stereochemistry and how it might interact with other molecules, such as biological receptors.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For a given chemical transformation involving this compound, DFT can be used to map the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, a key factor that determines the rate of the reaction. researchgate.net By modeling potential intermediates and transition states, researchers can predict the most likely mechanism for reactions such as oxidation, reduction, or degradation. nih.gov

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties for this compound is a crucial aspect of its computational investigation. By employing quantum chemical calculations, it is possible to simulate and analyze its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra provide valuable insights into the molecule's electronic structure, vibrational modes, and chemical environment of its atoms, aiding in the interpretation of experimental data.

Density Functional Theory (DFT) is a primary computational tool for these predictions. nih.gov Methodologies such as the B3LYP functional are commonly used for geometry optimization and the calculation of vibrational frequencies. nih.gov For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed. researchgate.net The prediction of electronic spectra, such as UV-Vis, is often accomplished using Time-Dependent DFT (TD-DFT). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR spectra involve the prediction of chemical shifts for each nucleus in the molecule. The GIAO method is a common approach for such calculations. researchgate.net These theoretical predictions are invaluable for assigning signals in experimentally obtained NMR spectra, especially for complex molecules. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.com For structurally similar compounds like cathinone (B1664624) derivatives, DFT has been shown to provide reliable predictions of NMR spectra. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative of results from theoretical calculations and is intended to represent the format of such predictions.)

| Atom Number | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.10 - 7.30 |

| H (CH-OH) | 4.50 - 4.70 |

| H (CH-NH₂) | 3.20 - 3.40 |

| H (CH₃-Aryl) | 2.30 - 2.40 |

| H (CH₃-Propyl) | 1.00 - 1.20 |

| H (NH₂) | 1.50 - 2.50 |

| H (OH) | 2.00 - 3.00 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of results from theoretical calculations and is intended to represent the format of such predictions.)

| Atom Number | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-CH) | 138.0 - 140.0 |

| C (Aromatic, CH) | 128.0 - 130.0 |

| C (Aromatic, C-CH₃) | 135.0 - 137.0 |

| C (CH-OH) | 75.0 - 78.0 |

| C (CH-NH₂) | 55.0 - 58.0 |

| C (CH₃-Aryl) | 20.0 - 22.0 |

| C (CH₃-Propyl) | 15.0 - 18.0 |

Infrared (IR) Spectroscopy

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. DFT calculations, often using the B3LYP functional, can predict these vibrational modes. nih.gov The calculated spectrum can be compared with experimental FT-IR data to assign the observed absorption bands to specific molecular vibrations. For a related compound, 2-amino-1-phenyl-1-propanol, FT-IR spectroscopy has been used in conjunction with computational analysis. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative of results from theoretical calculations and is intended to represent the format of such predictions.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3300 - 3500 |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1050 - 1150 |

| C-N Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical UV-Vis spectra are typically calculated using TD-DFT methods. nih.gov These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis range. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be used to interpret experimental UV-Vis spectra. For compounds with similar chromophores, such as 4-methylmethcathinone, TD-DFT has been used to interpret intense absorption bands. nih.gov The presence of the methyl group on the aromatic ring is expected to cause a shift in the absorption wavelength compared to the unsubstituted parent compound. researchgate.net

Table 4: Predicted Electronic Transitions for this compound (Note: The following data is illustrative of results from theoretical calculations and is intended to represent the format of such predictions.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~210 | > 0.1 |

| π → π | ~260 | > 0.01 |

| n → π* | ~280 | < 0.01 |

Role As a Chiral Auxiliary and Building Block in Advanced Organic Synthesis

Application as a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Compounds structurally similar to 2-amino-1-(4-methylphenyl)propan-1-ol, such as norephedrine (B3415761) and pseudoephedrine, are widely employed in this capacity to generate enantiomerically enriched products. sigmaaldrich.comharvard.edunih.gov

A key application involves their use in diastereoselective alkylation reactions. For instance, pseudoephedrine can be converted into a chiral amide by reacting it with a carboxylic acid or its derivative. wikipedia.org The α-proton of the carbonyl group in this amide can be selectively removed by a base to form an enolate. The steric influence of the auxiliary's methyl and hydroxyl groups directs the approach of an incoming electrophile (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. wikipedia.org

Derivatives of the closely related (1R,2S)-norephedrine have been used to synthesize novel chiral auxiliaries for asymmetric aldol (B89426) reactions. nih.govresearchgate.net In one study, (1R,2S)-norephedrine was used to create a 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one auxiliary. nih.gov When acylated and subjected to titanium-mediated aldol conditions with various aldehydes, this auxiliary yielded aldol adducts with high diastereoselectivities (ranging from 8:1 to >99:1). nih.govresearchgate.net Subsequent cleavage of the auxiliary from the aldol product afforded β-hydroxy carboxylic acids with excellent enantiomeric excess (≥95% ee). nih.gov This demonstrates how the inherent chirality of the amino alcohol backbone is effectively transferred to a new molecule.

| Auxiliary Type | Reaction | Key Feature | Stereochemical Outcome |

| Pseudoephedrine Amide | Alkylation | Steric hindrance from methyl and hydroxyl groups directs electrophile approach. | High diastereoselectivity in forming α-substituted carboxylic acid derivatives. wikipedia.org |

| Norephedrine-derived Oxadiazinone | Aldol Addition | Titanium-mediated reaction with aldehydes. | Favors "non-Evans" syn configuration with high diastereoselectivity (>99:1 in some cases). nih.govresearchgate.net |

Ligand Design and Coordination Chemistry for Catalytic Applications